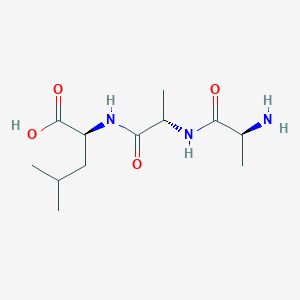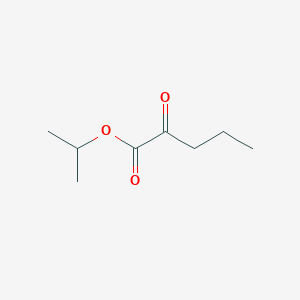
Pentanoic acid, 2-oxo-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanoic acid, 2-oxo-, 1-methylethyl ester can be synthesized through the esterification of levulinic acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of levulinic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of levulinic acid with isopropanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the reaction by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 2-oxo-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Scientific Research Applications
Pentanoic acid, 2-oxo-, 1-methylethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of pentanoic acid, 2-oxo-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release levulinic acid and isopropanol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 1-methylethyl ester:
Pentanoic acid, 2-methylpropyl ester:
Uniqueness
Pentanoic acid, 2-oxo-, 1-methylethyl ester is unique due to the presence of the oxo group, which imparts distinct chemical and physical properties. This oxo group makes the compound more reactive in certain chemical reactions compared to its non-oxo counterparts.
Properties
CAS No. |
55755-04-9 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
propan-2-yl 2-oxopentanoate |
InChI |
InChI=1S/C8H14O3/c1-4-5-7(9)8(10)11-6(2)3/h6H,4-5H2,1-3H3 |
InChI Key |
PMHFVUJFYKWCDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


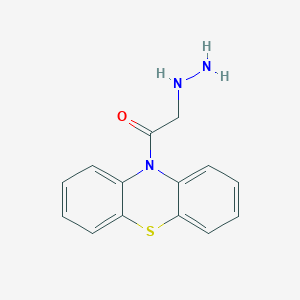
![Di([1,1'-biphenyl]-2-yl)ditellane](/img/structure/B14629971.png)
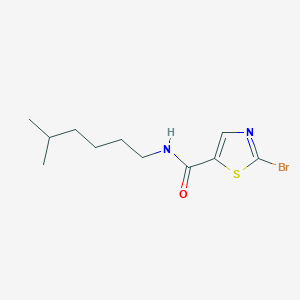
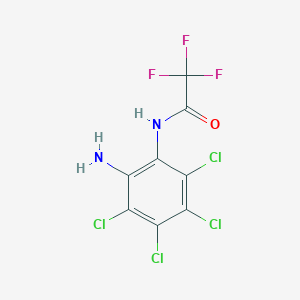
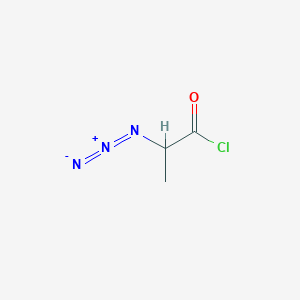
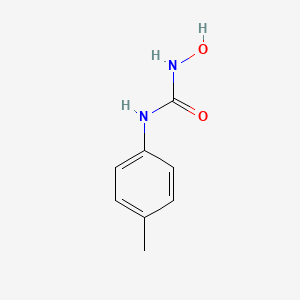
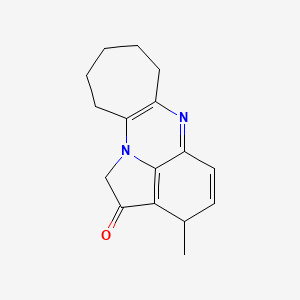
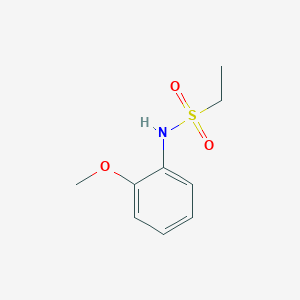

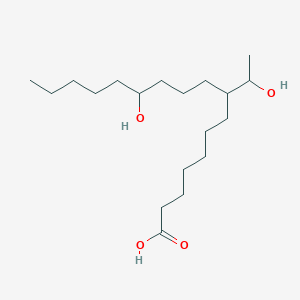
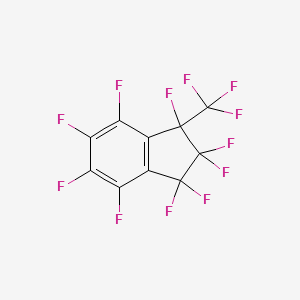
![1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride](/img/structure/B14630026.png)
![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)
